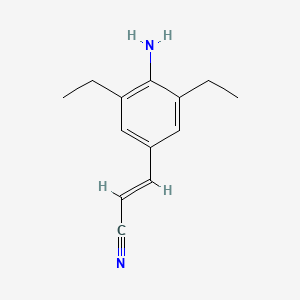

3-(4-Amino-3,5-diethylphenyl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile” is a useful research chemical for organic synthesis and other chemical processes . It can be used in the preparation of 5,6-substituted pyrimidines that can possibly inhibit HIV strains resistant to reverse transcriptase inhibitors .

Synthesis Analysis

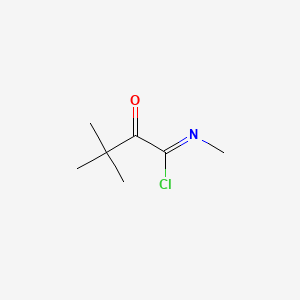

The synthesis of similar compounds involves the reaction of corresponding dimethylanilines with acrylic acid .Molecular Structure Analysis

The molecular formula of “(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride” is C11H12N2·HCl, with a molecular weight of 208.69 .Physical and Chemical Properties Analysis

“(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride” is a solid at 20°C . It appears as a light orange to yellow to green powder or crystal .Scientific Research Applications

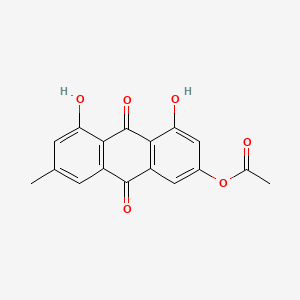

Optoelectronic Devices

- Application : Thiophene dyes, including derivatives of acrylonitrile compounds, have been synthesized for use in optoelectronic devices. These dyes are beneficial for protecting human eyes and optical sensors, and for stabilizing light sources in optical communications.

- Research : The nonlinear absorption and optical limiting behavior of these dyes under laser excitation were demonstrated using various methods, including the open aperture Z-scan method, linear absorption spectroscopy, emission spectroscopy, and density functional theory (DFT) calculations (Anandan et al., 2018).

Environmental and Biomedical Applications

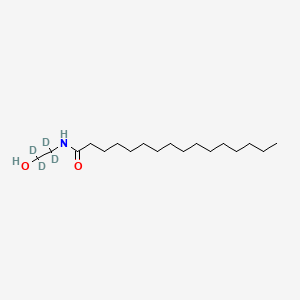

- Application : Acrylonitrile-based polymeric particles have been designed for use in drug delivery devices, removal of organic contaminants, and as a medium in catalysis processes.

- Research : These particles were chemically modified to enhance their absorption capacity for organic and metal species and showed improved catalytic activity. Their magnetic field responsiveness allows for easy removal after use (Sahiner et al., 2011).

Medical Applications

- Application : Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels, modified with amine compounds including acrylonitrile derivatives, have potential medical applications.

- Research : The amine-modified polymers exhibited increased swelling and improved thermal stability. They demonstrated promising antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 3-(4-Amino-3,5-diethylphenyl)-2-propenenitrile are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is believed to interact with its targets in a way that influences cellular processes, but the specifics of these interactions and the resulting changes are still under investigation .

Biochemical Pathways

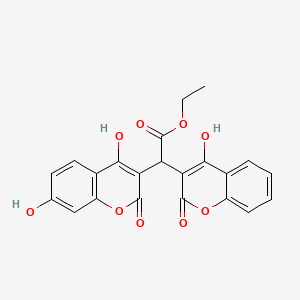

It is known that the compound is involved in the synthesis of rilpivirine, a drug used to treat individuals infected with human immunodeficiency virus 1 (hiv-1) .

Pharmacokinetics

It is known that the compound is used in the synthesis of rilpivirine, which has a low oral dose and is used once daily, suggesting good bioavailability .

Result of Action

As the compound is a precursor in the synthesis of rilpivirine, it may contribute to the antiviral effects of this drug .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .

Properties

IUPAC Name |

(E)-3-(4-amino-3,5-diethylphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-3-11-8-10(6-5-7-14)9-12(4-2)13(11)15/h5-6,8-9H,3-4,15H2,1-2H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRGQSWNFVAGIW-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1N)CC)C=CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=CC(=C1N)CC)/C=C/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(S)-2-Methylbutoxy]benzoic acid 4-cyanophenyl ester](/img/structure/B570243.png)

![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B570244.png)

![1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, 2-[(1,1-diMethylethoxy)carbonyl]hydrazide](/img/structure/B570253.png)

![1,2-Diazaspiro[2.2]pentane, 1,2-diacetyl- (9CI)](/img/no-structure.png)